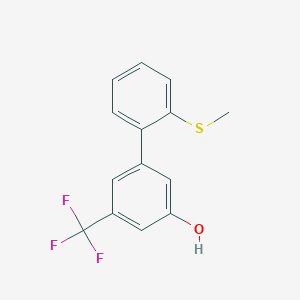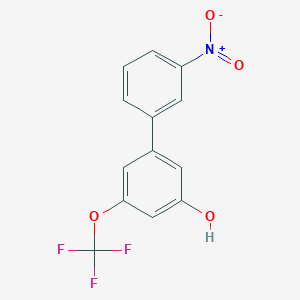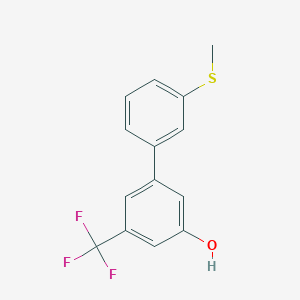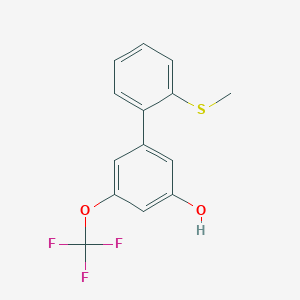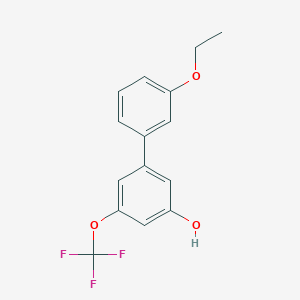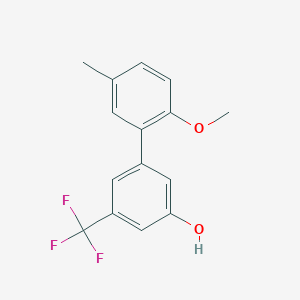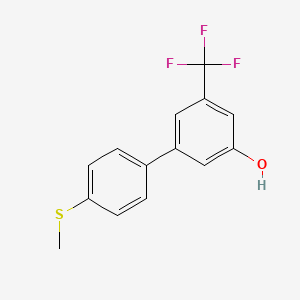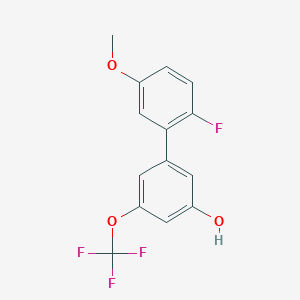
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-FPT) is a phenolic compound with a wide range of applications in scientific research. Due to its unique chemical structure, 5-FPT has been widely used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand for protein-protein interactions. The compound has also been used in the development of new drugs and for the study of protein-ligand interactions.
科学研究应用
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. The compound has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand for protein-protein interactions. It has also been used in the development of new drugs and for the study of protein-ligand interactions. The compound has also been used in the study of enzyme mechanisms and in the development of new pharmaceuticals.
作用机制
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a ligand for proteins and enzymes. It is thought to bind to the active site of proteins and enzymes, which leads to a change in their structure and function. This binding can lead to increased or decreased activity of the proteins and enzymes, depending on the nature of the interaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed that the compound binds to proteins and enzymes, leading to changes in their structure and function. This binding can lead to increased or decreased activity of the proteins and enzymes, depending on the nature of the interaction. In addition, it is thought that 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can affect the activity of other molecules, such as hormones and neurotransmitters.
实验室实验的优点和局限性
The advantages of using 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its availability in large quantities, its low cost, and its ability to react with a wide variety of molecules. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound can be toxic if inhaled or ingested, and should be handled with care. Additionally, the compound can be difficult to work with in certain experiments due to its low solubility.
未来方向
The future directions for 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% include further study of its biochemical and physiological effects, as well as its applications in drug development and the study of protein-ligand interactions. Additionally, further research into the synthesis of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%, as well as its use in organic synthesis, could lead to new and improved methods of production. Finally, further research into the mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could lead to the development of new drugs and treatments.
合成方法
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by two different methods. The first method involves the reaction of 2-fluoro-5-methoxyphenol with trifluoromethanesulfonic acid. The reaction takes place in an aqueous solution and yields 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% as the product. The second method involves the reaction of 2-fluoro-5-methoxyphenol with trifluoroacetic anhydride. The reaction takes place in an organic solvent and yields 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% as the product.
属性
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-10-2-3-13(15)12(7-10)8-4-9(19)6-11(5-8)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYJDWBTXMBEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686619 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-86-8 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

